molecular formula C24H20ClNO4S2 B11145270 (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11145270
M. Wt: 486.0 g/mol
InChI Key: ZJKZSRIZWWXURY-HYARGMPZSA-N
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Description

The compound “(5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach might include:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a thioamide with an α-haloketone.

    Introduction of the furan ring: This step might involve the use of a furan derivative, such as 4-chlorophenylfuran, in a condensation reaction.

    Addition of the dimethoxyphenyl group: This could be introduced via a Friedel-Crafts alkylation or similar electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.

    Reduction: Reduction reactions could target the double bonds or the thiazolidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: The compound might exhibit biological activity, making it a candidate for drug development.

    Biochemistry: It could be used as a probe or tool in biochemical studies.

Industry

    Chemical Industry: Applications in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: Potential use in the development of new therapeutic agents.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Furan Derivatives: Compounds containing a furan ring.

    Phenyl Derivatives: Compounds with substituted phenyl rings.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H20ClNO4S2

Molecular Weight

486.0 g/mol

IUPAC Name

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20ClNO4S2/c1-28-20-9-3-15(13-21(20)29-2)11-12-26-23(27)22(32-24(26)31)14-18-8-10-19(30-18)16-4-6-17(25)7-5-16/h3-10,13-14H,11-12H2,1-2H3/b22-14+

InChI Key

ZJKZSRIZWWXURY-HYARGMPZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/SC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=S)OC

Origin of Product

United States

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